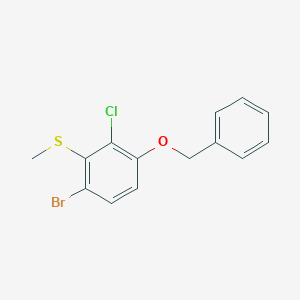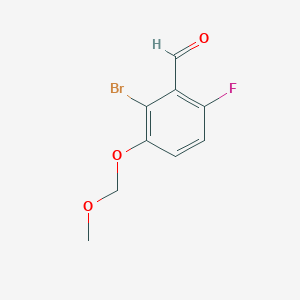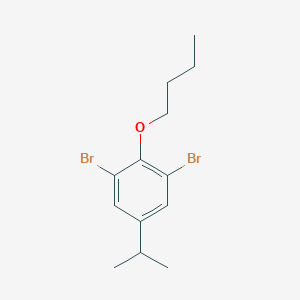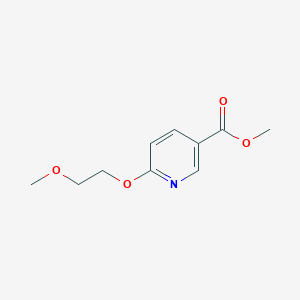
Methyl 3-(benzyloxy)-6-bromo-2-fluorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(benzyloxy)-6-bromo-2-fluorobenzoate, also known as MBF, is a synthetic organic compound that has been used in various scientific research applications. It is a versatile reagent that has a wide range of applications in organic chemistry, biochemistry, and pharmacology. MBF has been used in the synthesis of various compounds and as a reagent in various biochemical and physiological studies.
科学研究应用
Methyl 3-(benzyloxy)-6-bromo-2-fluorobenzoate has been used in a variety of scientific research applications. It is a useful reagent for the synthesis of various compounds, such as benzyloxybenzoic acids and benzyloxybenzamides. It is also used in the synthesis of various pharmaceuticals and agrochemicals. In addition, this compound has been used in biochemical and physiological studies, such as the study of enzyme inhibition and drug metabolism.
作用机制
The mechanism of action of Methyl 3-(benzyloxy)-6-bromo-2-fluorobenzoate is not well understood. However, it is believed that this compound acts as a competitive inhibitor of enzymes, blocking their active sites and preventing them from binding to their substrates. In addition, this compound is thought to interact with the cell membrane, altering its permeability and affecting the transport of molecules across the membrane.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. In addition, this compound has been shown to inhibit the activity of ion channels, which can affect the transport of ions across the cell membrane. Finally, this compound has been shown to affect the expression of genes involved in cell proliferation and differentiation.
实验室实验的优点和局限性
One of the main advantages of using Methyl 3-(benzyloxy)-6-bromo-2-fluorobenzoate in lab experiments is its versatility. It can be used in a variety of biochemical and physiological studies, as well as in the synthesis of various compounds. In addition, this compound is relatively safe to use, as it is not toxic in low concentrations. However, this compound can be difficult to synthesize and is not always stable in solution.
未来方向
There are a number of potential future directions for Methyl 3-(benzyloxy)-6-bromo-2-fluorobenzoate research. One potential area of research is the development of new synthetic methods for the synthesis of this compound. In addition, further research is needed to better understand the mechanism of action of this compound and its biochemical and physiological effects. Finally, further research is needed to investigate the potential applications of this compound in drug design and development.
合成方法
Methyl 3-(benzyloxy)-6-bromo-2-fluorobenzoate can be synthesized by a variety of methods. The most common method of synthesis is the Williamson ether synthesis, which involves the reaction of an alkyl halide with an alcohol in the presence of a base. This method can be used to synthesize this compound from benzyl bromide and 2-fluorobenzoic acid. Another method of synthesis is the Friedel-Crafts reaction, which involves the reaction of an aromatic compound with an alkyl halide in the presence of an acid catalyst. This method can be used to synthesize this compound from benzyl bromide and 2-fluorobenzoic acid.
属性
IUPAC Name |
methyl 6-bromo-2-fluoro-3-phenylmethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrFO3/c1-19-15(18)13-11(16)7-8-12(14(13)17)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXKQWSWFAKSLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1F)OCC2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-(Methylthio)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6293546.png)










